8-(Trifluoromethyl)quinazoline-4-carboxylic acid
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Overview
Description
8-(Trifluoromethyl)quinazoline-4-carboxylicacid is a fluorinated quinazoline derivative with the molecular formula C10H5F3N2O2. This compound is known for its unique chemical properties, which make it valuable in various scientific research applications. The presence of the trifluoromethyl group enhances its biological activity and stability, making it a compound of interest in medicinal chemistry and other fields.
Preparation Methods
The synthesis of 8-(trifluoromethyl)quinazoline-4-carboxylicacid typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common synthetic route includes the nucleophilic displacement of fluorine atoms and cross-coupling reactions using organometallic compounds . Industrial production methods may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-(Trifluoromethyl)quinazoline-4-carboxylicacid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
Cross-Coupling: Suzuki–Miyaura coupling is a notable reaction involving boron reagents and palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while substitution reactions can introduce various substituents to the quinazoline ring.
Scientific Research Applications
8-(Trifluoromethyl)quinazoline-4-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Industry: The compound is used in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 8-(trifluoromethyl)quinazoline-4-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, in antitumor applications, the compound may induce apoptosis and inhibit cell migration by targeting key proteins involved in these processes . The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its efficacy.
Comparison with Similar Compounds
8-(Trifluoromethyl)quinazoline-4-carboxylicacid can be compared with other fluorinated quinazoline derivatives, such as:
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
- 5,7,8-Trifluoroquinoline
- 4-Trifluoromethyl-2-anilinoquinoline
These compounds share similar structural features but differ in their specific functional groups and biological activities . The unique trifluoromethyl group in 8-(trifluoromethyl)quinazoline-4-carboxylicacid provides distinct advantages in terms of stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H5F3N2O2 |
---|---|
Molecular Weight |
242.15 g/mol |
IUPAC Name |
8-(trifluoromethyl)quinazoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5F3N2O2/c11-10(12,13)6-3-1-2-5-7(6)14-4-15-8(5)9(16)17/h1-4H,(H,16,17) |
InChI Key |
ZUZIHSYBUGIXON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=CN=C2C(=O)O |
Origin of Product |
United States |
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